2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Übersicht

Beschreibung

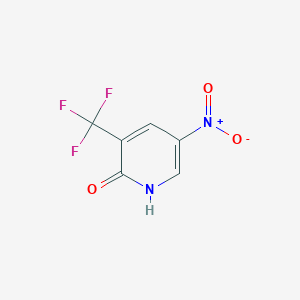

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3F3N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine typically involves the nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine. The process is carried out by slowly adding nitric acid to a solution of 2-Hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid at a low temperature (around -10°C). The reaction mixture is then stirred at 40°C for several hours to ensure complete nitration. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice water, and the product is extracted using ethyl acetate. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation or acyl chlorides for acylation.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Oxidation: Oxidized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules due to its reactive functional groups. The compound's unique electronic properties make it an attractive candidate for various synthetic pathways.

Biology

In biological research, this compound is employed as a probe in biochemical assays to study enzyme interactions. Its ability to modulate enzyme activities positions it as a potential lead compound in drug discovery targeting metabolic processes.

Medicine

The compound is under investigation for its potential use in drug development . Its structural features may contribute to developing new therapeutic agents that target specific diseases, particularly those involving metabolic dysregulation.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and acts as an intermediate in synthesizing agrochemicals and pharmaceuticals.

MALDI-MSI Application

A notable study highlighted the use of this compound as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) . This application demonstrated its efficacy in visualizing tissue metabolites, achieving detection of 185 metabolites in rat liver tissue sections—surpassing traditional matrices like 2,5-dihydroxybenzoic acid . The findings underscore HNTP's superior characteristics, including strong ultraviolet absorption and high metabolite ionization efficiency.

Pharmaceutical Development

Research has explored the role of this compound as an intermediate in synthesizing various pharmaceuticals. Its unique structure enhances its utility in developing compounds that interact effectively with biological systems .

Potential Therapeutic Applications

Given its properties, this compound holds promise for several therapeutic applications:

- Drug Discovery : Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents.

- Agrochemicals : The compound's unique electronic characteristics may enhance agrochemical formulations' effectiveness against pests or diseases.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. The exact molecular targets and pathways involved vary depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

- 2-Hydroxy-5-amino-3-(trifluoromethyl)pyridine

- 2-Hydroxy-5-nitro-3-(methyl)pyridine

Uniqueness

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct electronic properties to the molecule. These groups make the compound highly electron-deficient, influencing its reactivity and interactions with other molecules. This uniqueness makes it valuable in various chemical and biological applications .

Biologische Aktivität

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, commonly referred to as HNTP, is an organic compound with significant biological activity and applications in various scientific fields. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydroxyl group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3-position of the pyridine ring. This unique arrangement imparts distinct electronic properties that influence its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃F₃N₂O₃ |

| CAS Number | 99368-66-8 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves its role as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). HNTP's strong ultraviolet absorption facilitates efficient energy transfer during ionization processes, enabling the analysis of various analytes within biological samples. This capability is crucial for visualizing and analyzing the spatial distribution of metabolites in tissues, which can provide insights into metabolic pathways and disease states .

Enzyme Interactions

Research indicates that HNTP may interact with various enzymes, potentially modulating their activities. Its electron-deficient nature allows it to form favorable interactions with biological targets. While specific interaction data is limited, studies suggest that HNTP could serve as a lead compound in drug discovery by targeting key enzymes involved in metabolic processes .

Case Studies

- MALDI-MSI Application : A study highlighted the use of HNTP as a matrix for MALDI-MSI to visualize tissue metabolites. The findings demonstrated its efficacy in enhancing the detection sensitivity of metabolites compared to traditional matrices .

- Pharmaceutical Development : HNTP has been explored as an intermediate in synthesizing various pharmaceuticals. Its unique structure makes it valuable for developing compounds that interact with biological systems, particularly in medicinal chemistry applications .

Potential Therapeutic Applications

Given its properties, this compound holds promise for several therapeutic applications:

- Drug Discovery : Its ability to modulate enzyme activity positions HNTP as a candidate for developing new therapeutic agents targeting specific diseases.

- Agrochemicals : The compound's unique electronic characteristics may also find utility in agrochemical formulations, enhancing their effectiveness against pests or diseases.

Eigenschaften

IUPAC Name |

5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUILUYFGJBXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379375 | |

| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99368-66-8 | |

| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) work as a matrix in MALDI-MSI, and what advantages does it offer over traditional matrices?

A1: HNTP functions as a matrix in MALDI-MSI due to its advantageous properties. [] It exhibits strong ultraviolet absorption, allowing it to efficiently absorb laser energy during the MALDI process. This absorbed energy is then transferred to the analyte molecules, causing their desorption and ionization. Additionally, HNTP forms μm-scale crystals, which is ideal for creating a homogeneous matrix layer and incorporating analyte molecules within the matrix.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.